molecular formula C19H19NO4 B2838707 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone CAS No. 2034616-88-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Cat. No.: B2838707
CAS No.: 2034616-88-9
M. Wt: 325.364
InChI Key: QCKDXYQOSXBURQ-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxole structure . This structure is found in certain types of benzylisoquinoline alkaloids .


Synthesis Analysis

A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids has been reported . The synthesis strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound has been explored for its potential in synthesizing new chemical entities with antiinflammatory and analgesic properties. For example, derivatives of pyrrolopyrrole and pyrrolidinyl compounds have demonstrated significant antiinflammatory and analgesic activities in preclinical models. A study by Muchowski et al. (1985) on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids revealed these compounds' potential as analgesic and antiinflammatory agents, highlighting the importance of the steric and hydrogen-bonding properties of substituents for their bioactivity Muchowski et al., 1985.

Material Science and Polymer Chemistry

In material science, derivatives similar to the queried compound have been synthesized for their electrical conductivity and thermal stability, contributing to the development of conducting polymers. Pandule et al. (2014) synthesized a series of conducting polymers based on pyrrole derivatives, investigating their electrical conductivity and thermal stability. These studies provide insights into the substituent effects on the polymers' properties, indicating potential applications in electronic materials Pandule et al., 2014.

Anticancer Research

Research into the anticancer potential of pyrrolidinyl and phenylethanone derivatives has also been conducted. Haridevamuthu et al. (2023) investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against laryngeal cancer cells, highlighting the critical role of the hydroxyl group in their anticancer activity. This suggests the possibility of using structurally related compounds for cancer therapy, with modifications to enhance selectivity and potency Haridevamuthu et al., 2023.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-3-1-2-13(8-16)9-19(22)20-7-6-15(11-20)14-4-5-17-18(10-14)24-12-23-17/h1-5,8,10,15,21H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDXYQOSXBURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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